N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide
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Overview
Description
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide is a heterocyclic compound containing a thiazole ring, an aminomethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a primary amine, and the thiazole compound react under acidic conditions.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the aminomethyl-thiazole intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds also possess heterocyclic rings and exhibit antimicrobial properties.
Thiadiazine derivatives: These compounds share structural similarities and are used in medicinal chemistry for their biological activities.
Uniqueness
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H9N3O2S2 |
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Molecular Weight |
207.3 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S2/c1-12(9,10)8-5-7-4(2-6)3-11-5/h3H,2,6H2,1H3,(H,7,8) |
InChI Key |
YGZUGTOBNCTHFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
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